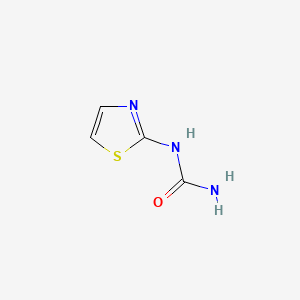

1-(Thiazol-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQDJZOARIHJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Thiazol 2 Yl Urea

Established Synthetic Routes for 1-(Thiazol-2-yl)urea

The traditional synthesis of this compound is primarily built upon the foundational reactions that form the thiazole (B1198619) ring and the subsequent or concurrent creation of the urea (B33335) linkage.

Fundamental Reaction Mechanisms and Pathways for Urea Formation

The formation of the this compound structure fundamentally relies on the reaction of 2-aminothiazole (B372263) with a suitable carbonyl-containing reagent. The most common pathway involves the nucleophilic addition of the exocyclic amino group of 2-aminothiazole to an isocyanate. commonorganicchemistry.com This reaction is generally straightforward and proceeds at room temperature in an appropriate solvent without the need for a base. commonorganicchemistry.com

Alternative pathways for urea formation include:

Reaction with Carbamates : Amines can react with reactive carbamates, such as isopropenyl or phenyl carbamates, to yield ureas. commonorganicchemistry.com

Use of Phosgene (B1210022) Equivalents : Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) serve as safer alternatives to highly toxic phosgene gas. commonorganicchemistry.comsemanticscholar.org The reaction typically involves the initial formation of an imidazolyl intermediate from 2-aminothiazole and CDI, which is then reacted with an amine. semanticscholar.org

Curtius Rearrangement : This pathway can be employed when the starting material is a carboxylic acid instead of an amine. commonorganicchemistry.comacs.org The acid is converted to an acyl azide, which rearranges to an isocyanate that can then be trapped by an amine. acs.org

The synthesis of the 2-aminothiazole precursor itself is most famously achieved through the Hantzsch thiazole synthesis. bepls.comwjrr.org This method involves the condensation reaction between an α-haloketone and a thiourea (B124793). bepls.comchemicalbook.com Variations of this synthesis are common, for instance, using iodine and a ketone to form the α-iodoketone in situ, which then reacts with thiourea. researchgate.netjusst.orgresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time. For instance, the synthesis of 2-aminothiazoles, the key precursor, has been optimized using montmorillonite-K10 as a catalyst in DMSO at 80 °C. researchgate.net Solvent-free conditions have also been explored, reacting acetophenones with thiourea at 60°C for 5 hours to produce aminothiazole derivatives. youtube.com

Researchers have found that conventional heating methods can require long reaction times, sometimes up to 12 hours, with yields ranging from 45-65%. researchgate.net By contrast, modifying these parameters, such as through the use of microwave irradiation, can dramatically reduce reaction times to mere minutes and increase yields to over 70-92%. researchgate.net The choice of reagents also plays a significant role; for example, using 1,1'-carbonyldiimidazole (B1668759) (CDI) for urea formation is a common strategy to create intermediates for further reaction. semanticscholar.orgnih.gov

Table 1: Optimization of 2-Aminothiazole Synthesis

| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methylcarbonyl, Thiourea | Montmorillonite-K10, Iodine | DMSO | 80 °C | Not specified | researchgate.net |

| Acetophenone, Thiourea | Iodine | DMF | Microwave, 5-6 min | Enhanced vs. conventional | researchgate.net |

| Acetophenone, Thiourea | Iodine | Water | Microwave, 5 min; then heat, 7 min | 92% | researchgate.net |

| Acetophenone, Thiourea | Bromine | Ethanol or DMSO | Microwave, few minutes | 70-92% | researchgate.net |

| Acetophenones, Thiourea | Iodine | Solvent-free | 60 °C, 5 hours | Good yield (up to 86%) | youtube.com |

Advanced and Environmentally Benign Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, several advanced and eco-friendly methods for synthesizing this compound and its precursors have been developed.

Application of Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, One-Pot Reactions)

Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives. bepls.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields and product purity. jusst.orgresearchgate.netsemanticscholar.org For example, the synthesis of 2-aminothiazole derivatives from substituted ketones, thiourea, and iodine can be completed in 5-15 minutes under microwave irradiation, compared to 8-10 hours with conventional refluxing. jusst.org This technique is attractive for drug discovery as it accelerates the generation of new chemical entities. researchgate.netsemanticscholar.org

One-pot, multi-component reactions represent another cornerstone of green synthetic chemistry, offering advantages such as reduced waste, energy consumption, and synthetic steps. ijcce.ac.ir Novel thiazolyl-pyridazinediones have been synthesized via a one-pot, three-component reaction under microwave irradiation using chitosan (B1678972) as a natural basic catalyst. nih.gov Similarly, various thiazole derivatives have been prepared through one-pot reactions involving precursors like 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and pyrazole-4-carbaldehydes. ijcce.ac.irnih.govdoaj.org Solvent-free synthesis is another green approach that has been successfully employed. bepls.comyoutube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2-aminothiazole derivatives | Conventional (Reflux) | 8-10 hours | Not specified | jusst.org |

| Synthesis of 2-aminothiazole derivatives | Microwave-Assisted | 5-15 minutes | Not specified | jusst.org |

| Bromine-mediated condensation for 2-aminothiazoles | Conventional Heating | 12 hours | 45-65% | researchgate.net |

| Bromine-mediated condensation for 2-aminothiazoles | Microwave-Assisted | Few minutes | 70-92% | researchgate.net |

Catalytic Approaches and Catalyst Development for Efficient Synthesis

The development of novel catalysts is pivotal for enhancing the efficiency and environmental profile of synthetic routes. A variety of catalysts have been explored for the synthesis of the 2-aminothiazole core. Heterogeneous catalysts, such as montmorillonite-K10 clay, offer advantages like easy separation and potential for recycling. researchgate.net Biopolymers like chitosan have been used as effective, eco-friendly, and recyclable basic catalysts, sometimes in combination with ultrasonic irradiation to further improve reaction efficiency. nih.govmdpi.com

Deep Eutectic Solvents (DES), such as those based on choline (B1196258) chloride, have been developed to act as both a green reaction medium and a catalyst for the synthesis of ureas and thioureas. researchgate.net These systems are often biodegradable, have low toxicity, and can be reused multiple times without significant loss of activity. researchgate.net Palladium-catalyzed reactions have also been developed for the synthesis of unsymmetrical ureas from aryl chlorides and triflates. nih.gov

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a versatile template for chemical modification to explore structure-activity relationships (SAR). Derivatization can occur at several positions: the thiazole ring, the urea linkage, or the second nitrogen of the urea moiety.

Common strategies include:

Substitution on the Thiazole Ring : Modifications at the C4 and C5 positions of the thiazole ring are common. nih.gov This is often achieved by starting with a substituted α-haloketone in the Hantzsch synthesis.

Variation of the Urea Substituent : A wide array of analogues can be generated by reacting 2-aminothiazole with different substituted isocyanates or isothiocyanates. mdpi.comnih.govresearchgate.net This allows for the introduction of various aryl, alkyl, and functional groups.

Functionalization of Existing Derivatives : Further chemical transformations can be performed on an existing thiazolyl urea derivative. For example, a nitro group on a benzothiazole (B30560) ring can be reduced to an amine, which can then be acylated or otherwise modified. mdpi.comnih.gov Similarly, a cyano group can be converted to a tetrazole ring using microwave irradiation. nih.gov

These derivatization approaches have led to the synthesis of extensive libraries of compounds for biological screening. nih.govmdpi.comnih.gov For instance, N-(6-substituted-benzothiazol-2-yl)-N′-(ethyl)ureas have been synthesized through multi-step sequences involving nitration, reduction, urea formation, and subsequent functionalization of the amino group. nih.gov

Table 3: Examples of Derivatization Strategies for Thiazolyl Ureas

| Core Structure | Reaction/Reagents | Modification Site | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 4/6-substituted 2-aminobenzothiazoles | Phenylisothiocyanate, then malonic acid/acetyl chloride | Urea formation and cyclization | 1-(Benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids | mdpi.comnih.gov |

| 6-Cyano-2-aminobenzothiazole | Benzylisocyanate, then NaN₃/microwave | Urea formation, cyano to tetrazole conversion | N-(6-tetrazolyl-benzothiazol-2-yl)-N′-(p-methoxy-benzyl)urea | nih.gov |

| 6-Nitro-2-aminobenzothiazole | Ethylisocyanate, then reduction | Urea formation, nitro group reduction | N-(6-amino-benzothiazol-2-yl)-N′-(ethyl)urea | mdpi.comnih.gov |

| (2-Amino-4-aryl-thiazol-5-yl)methanone | Substituted isocyanates/isothiocyanates | Urea/thiourea formation | N-(thiazol-5-carbonyl)-N'-aryl ureas/thioureas | researchgate.net |

| 2-Aminothiazole resin | Isocyanate or acid chloride | Urea formation on solid support | Resin-bound thiazole ureas | rsc.org |

Chemical Modifications at the Thiazole Moiety

The thiazole ring within this compound is an aromatic heterocycle susceptible to various chemical modifications, primarily through electrophilic substitution and functionalization at its carbon positions. wikipedia.orgpharmaguideline.com The electron distribution in the ring makes the C5 position the most favorable site for electrophilic attack, while the C2 position is known for its susceptibility to deprotonation by strong bases. pharmaguideline.com

Research has demonstrated several strategies for modifying the thiazole core. One common approach involves starting with a pre-functionalized 2-aminothiazole before forming the urea linkage. For instance, substitutions on the thiazole ring, such as at the 4-position, can be introduced by selecting appropriately substituted starting materials for a Hantzsch-type synthesis. nih.gov

Another key strategy involves direct chemical reactions on the formed thiazolylurea scaffold. Electrophilic substitution reactions like halogenation and sulfonation typically occur at the C5-position, provided it is unsubstituted. pharmaguideline.com For example, N-[6-(2,3-disubstituted-pyridin-5-yl)-BT-2-yl)-N′-(alkyl)ureas have been synthesized via Suzuki coupling reactions, where a bromo-substituent on the benzothiazole ring is coupled with a boronic acid derivative, demonstrating that modifications can be made to aryl-fused thiazole systems. mdpi.com While this applies to benzothiazole, the principle extends to the modification of the thiazole ring itself.

The table below summarizes representative modifications targeting the thiazole moiety.

| Starting Material | Reagent(s) / Conditions | Position of Modification | Resulting Compound Class | Reference |

| 2-Aminothiazole derivative | α-Haloketone (in Hantzsch synthesis) | C4 and/or C5 | Substituted 2-aminothiazole | bepls.com |

| Thiazole | Organolithium compound, then electrophile (e.g., aldehyde, alkyl halide) | C2 | C2-substituted thiazole | pharmaguideline.com |

| Thiazole derivative | Electrophile (e.g., Br₂, H₂SO₄) | C5 | C5-substituted thiazole | pharmaguideline.com |

| N-(6-Bromo-BT-2-yl)-N′-(alkyl)urea | Bis(pinacolato)diboron, PdCl₂(dppf), Pyridine derivative | C6 of Benzothiazole | N-[6-(pyridin-5-yl)-BT-2-yl)-N′-(alkyl)urea | mdpi.com |

Note: BT refers to benzothiazole, a related scaffold where the thiazole ring is fused to a benzene (B151609) ring. The reactions are illustrative of thiazole chemistry.

Structural Diversification at the Urea Linkage

The urea linkage [-NH-C(O)-NH-] is a versatile functional group that serves as a hydrogen bond donor and acceptor, and its modification is a primary strategy for tuning the properties of this compound derivatives. Diversification is typically achieved by reacting 2-aminothiazole with a variety of isocyanates or by multi-step procedures involving the sequential addition of different amines.

The most direct method for creating N'-substituted 1-(thiazol-2-yl)ureas is the reaction of 2-aminothiazole with an appropriate isocyanate (R-N=C=O). cyberleninka.ruresearchgate.net This reaction is generally high-yielding and allows for the introduction of a wide range of alkyl and aryl substituents at the N' position. For example, reacting 2-aminothiazole with m-tolyl isocyanate in the presence of a base like potash yields 1-(thiazol-2-yl)-3-(m-tolyl)urea. cyberleninka.ru

Alternatively, a multi-step approach offers greater flexibility. 2-Aminobenzothiazole can be reacted with phenyl chloroformate to form a phenyl carbamate (B1207046) intermediate. nih.gov This intermediate can then be treated with various primary or secondary amines to displace the phenoxy group and form the desired N,N'-disubstituted urea derivatives. nih.gov A similar strategy involves using 1,1'-carbonyldiimidazole (CDI) to activate an amine, which is then reacted with a second amine. mdpi.com This was used to prepare N-(6-Bromo-BT-2-yl)-N′-(alkyl)ureas from 6-bromo-2-aminobenzothiazole and various alkylamines. mdpi.com

Further modifications can be performed on the terminal substituent. For instance, a nitro group on an N'-aryl substituent can be reduced to an amine, which can then undergo further reactions like acylation or coupling to introduce additional complexity. mdpi.com

The following table details methods for diversifying the urea linkage.

| Thiazole Precursor | Reagent 1 | Reagent 2 | Product Class | Reference |

| 2-Aminothiazole | m-Tolyl isocyanate | Potash (catalyst) | 1-(Thiazol-2-yl)-3-(m-tolyl)urea | cyberleninka.ru |

| 6-Bromo-2-aminobenzothiazole | 1,1'-Carbonyldiimidazole (CDI) | Alkylamine | N-(6-Bromo-BT-2-yl)-N′-(alkyl)urea | mdpi.com |

| 2-Aminobenzothiazole | Phenyl chloroformate | Amine | N-(Benzothiazol-2-yl)-N'-(substituted)urea | nih.gov |

| 2-Aminothiazole | β-Bromopropionyl isocyanate | - | N-(Thiazol-2-yl)-N′-(β-bromopropionyl)urea | mdpi.com |

| N-(6-Amino-BT-2-yl)-N′-(ethyl)urea | Ethyl oxalyl chloride | - | N-(6-(ethoxalylamino)-BT-2-yl)-N′-(ethyl)urea | mdpi.com |

Multi-component Reactions for Scaffold Elaboration

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. beilstein-journals.org These reactions are fundamental for rapidly building molecular complexity and are particularly well-suited for elaborating the this compound scaffold from simple precursors. researchgate.net

The most prominent MCR for synthesizing the thiazole core is the Hantzsch thiazole synthesis. bepls.comnih.gov In its classic form, it involves the condensation of an α-haloketone with a thioamide. By using thiourea as the thioamide component, this reaction directly yields 2-aminothiazole derivatives. wjrr.org This process can be designed as a one-pot, three-component reaction by starting with a ketone, a halogenating agent, and thiourea. Further elaboration can be achieved by including an aldehyde in the reaction mixture, leading to more complex substituted thiazoles. bepls.comresearchgate.net For example, a one-pot reaction between 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various benzaldehydes produces highly substituted Hantzsch thiazole derivatives. bepls.com

Enzyme-catalyzed MCRs have also been developed as a novel strategy. Trypsin from porcine pancreas has been shown to catalyze the one-pot synthesis of thiazole derivatives from an amine, 2-bromo-1-phenylethan-1-one, and potassium thiocyanate, demonstrating a green chemistry approach to scaffold synthesis. nih.gov

These MCRs are invaluable because they allow for the convergence of multiple building blocks in a single step, providing a direct route to diverse libraries of thiazole-containing compounds, which can then be further functionalized at the 2-amino group to form the target urea derivatives.

The table below outlines examples of multi-component reactions used for scaffold elaboration.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst / Conditions | Product Type | Reference |

| α-Haloketone | Thiourea | Substituted o-hydroxybenzaldehyde | Solventless | 2-{[4-substitutedphenyl)-thiazol-2-yl-imino]-methyl}-phenol | wjrr.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehyde | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole | bepls.com |

| Propargyl bromide | Thiourea | - | Microwave irradiation | 2-Aminothiazole derivative | wjrr.org |

| Aldehyde derivative | 1,3-Diphenylpropane-1,3-dione | Urea or Thiourea | Silica sulfuric acid | Dihydropyrimidinone or -thione | researchgate.net |

| Amine | 2-Bromo-1-phenylethan-1-one | Potassium thiocyanate | Trypsin from porcine pancreas (PPT) | Substituted thiazole | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of 1 Thiazol 2 Yl Urea

Spectroscopic Characterization for Molecular Architecture Probing

Spectroscopic methods are indispensable tools for deciphering the molecular architecture of chemical compounds. For 1-(Thiazol-2-yl)urea, techniques such as vibrational spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and electronic absorption spectroscopy provide crucial insights into its functional groups, electronic environment, connectivity, and conjugation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers detailed information about the functional groups present in a molecule by detecting the characteristic vibrational frequencies of chemical bonds. For this compound, these techniques are vital for identifying the urea (B33335) moiety and the thiazole (B1198619) ring.

FT-IR spectroscopy typically reveals characteristic absorption bands associated with the functional groups of this compound. The presence of the urea group is indicated by strong absorption bands corresponding to N-H stretching vibrations, often observed in the region of 3100–3500 cm⁻¹ researchgate.netdergipark.org.trnih.goviosrjournals.orgturkjps.org. The carbonyl (C=O) stretching vibration of the urea moiety usually appears as a strong band around 1600–1700 cm⁻¹ dergipark.org.trnih.goviosrjournals.orgturkjps.org. The thiazole ring contributes characteristic vibrations, including C=N stretching, typically found around 1600 cm⁻¹ dergipark.org.tr, and C-S stretching vibrations, which can appear in the fingerprint region, often below 800 cm⁻¹ dergipark.org.triosrjournals.orgchemmethod.comnih.gov. The C-N stretching within the urea linkage and the thiazole ring also contributes to the complex vibrational spectrum dergipark.org.trchemmethod.com. While specific Raman data for this compound is not extensively detailed in the provided search results, FT-IR analysis is commonly employed for such compounds nih.govspectroscopyonline.com.

Table 1: Representative FT-IR Absorption Bands for this compound (Based on Analogous Compounds)

| Vibration Type | Expected Frequency Range (cm⁻¹) | Assignment | Cited Sources |

| N-H Stretching (Urea) | 3100 – 3500 | Primary and secondary amine stretching | researchgate.netdergipark.org.trnih.goviosrjournals.orgturkjps.org |

| C=O Stretching (Urea) | 1600 – 1700 | Carbonyl stretch | dergipark.org.trnih.goviosrjournals.orgturkjps.org |

| C=N Stretching (Thiazole) | ~1600 | Imine stretch within the thiazole ring | dergipark.org.trchemmethod.com |

| C-N Stretching (Urea/Thiazole) | 1200 – 1400 | Amide II band, ring stretching | dergipark.org.trchemmethod.com |

| C-S Stretching (Thiazole) | 600 – 800 | Thiazole ring sulfur-carbon bond | dergipark.org.triosrjournals.orgchemmethod.comnih.gov |

| N-H Bending (Urea) | 1500 – 1650 | Amide II band | dergipark.org.trchemmethod.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Stereochemical Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise arrangement of atoms and their electronic environments within a molecule. ¹H NMR and ¹³C NMR provide detailed information about the types of protons and carbons present, their connectivity, and their chemical environments.

For ¹H NMR, this compound is expected to exhibit signals corresponding to the urea N-H protons, which are typically deshielded and appear as broad singlets in the downfield region, often between 8.5 and 11.0 ppm dergipark.org.trturkjps.orgvulcanchem.com. The protons on the thiazole ring will resonate in the aromatic region, typically between 7.0 and 8.5 ppm dergipark.org.trnih.govvulcanchem.com. The specific chemical shifts and splitting patterns can offer insights into the electronic distribution and potential tautomeric forms or conformational preferences.

In ¹³C NMR spectroscopy, the carbonyl carbon of the urea moiety is highly deshielded and usually appears in the range of 150–170 ppm vulcanchem.commdpi.com. The carbons of the thiazole ring will resonate in the aromatic region, generally between 100 and 160 ppm, with specific shifts influenced by the attached nitrogen and sulfur atoms and the urea substituent chemmethod.comvulcanchem.commdpi.comasianpubs.org.

Table 2: Representative NMR Chemical Shifts for this compound (Based on Analogous Compounds)

| Nucleus | Proton/Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes | Cited Sources |

| ¹H NMR | Urea NH protons | 8.5 – 11.0 | Broad singlets, highly deshielded | dergipark.org.trturkjps.orgvulcanchem.com |

| ¹H NMR | Thiazole C-H protons | 7.0 – 8.5 | Aromatic region | dergipark.org.trnih.govvulcanchem.com |

| ¹³C NMR | Urea C=O | 150 – 170 | Carbonyl carbon | vulcanchem.commdpi.com |

| ¹³C NMR | Thiazole Ring Carbons | 100 – 160 | Aromatic carbons, influenced by heteroatoms | chemmethod.comvulcanchem.commdpi.comasianpubs.org |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound, MS techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed. The molecular formula of this compound is C₄H₅N₃OS, corresponding to a molecular weight of approximately 143.17 g/mol . The detection of a molecular ion peak ([M]⁺ or [M+H]⁺) at this mass-to-charge ratio (m/z) confirms the compound's identity mdpi.comnih.govijarbs.com. Fragmentation analysis can reveal characteristic cleavages within the molecule, such as the loss of NH₂, HCN, or fragments related to the thiazole or urea moieties, providing further structural corroboration researchgate.netnih.govuni-saarland.de. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for definitive determination of the elemental composition nih.govmdpi.comnih.gov.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of conjugation and the presence of chromophores. For this compound, the conjugated system involving the thiazole ring and the urea group is expected to lead to absorption in the UV region. Typical absorption maxima (λmax) for similar heterocyclic urea derivatives are observed in the range of 260–386 nm vulcanchem.comukm.myactascientific.com. These absorptions are attributed to π→π* and n→π* transitions within the aromatic thiazole ring and the urea functional group. UV-Vis spectroscopy can also be used to study interactions with other molecules or to monitor reactions.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing Motifs and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonds)

The crystal packing of this compound is primarily governed by a network of intermolecular interactions, which stabilize the solid-state structure. Hydrogen bonding is a dominant force, typically involving the N-H groups of the urea moiety acting as donors and electronegative atoms such as oxygen or nitrogen atoms of adjacent molecules or the thiazole ring acting as acceptors researchgate.netiucr.orgrsc.orgiucr.orgdergipark.org.tr. Common hydrogen bonds include N-H···O and N-H···N interactions.

In addition to hydrogen bonding, other non-covalent interactions play a significant role in crystal packing. These can include:

π-π Stacking: Interactions between the aromatic π systems of the thiazole rings of adjacent molecules can contribute to the stabilization of the crystal lattice researchgate.net.

C-H···N, C-H···O, C-H···S Interactions: These weaker hydrogen bonds involving carbon atoms can also influence the crystal architecture researchgate.netiucr.orgrsc.orgiucr.org.

Halogen Bonds: If halogen substituents were present on the thiazole or urea moieties (not in the parent compound), halogen bonds could also be significant researchgate.netiucr.org.

The specific arrangement of these interactions dictates the crystal packing motifs, leading to the formation of one-, two-, or three-dimensional networks researchgate.netiucr.org. Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray crystallography to quantify the contribution of different intermolecular interactions to the crystal packing rsc.orgiucr.orgresearchgate.net.

Conformational Preferences and Torsion Angle Analysis in the Crystalline State

Analysis of crystal structures typically reveals specific preferred torsion angles, such as those around the C(thiazole)-N(urea) bond. These angles define the dihedral orientation of the urea group relative to the thiazole ring. For instance, studies might report values for the C4-C5-N1-C2 torsion angle (where C4 and C5 are atoms of the thiazole ring and N1 and C2 are atoms of the urea group, following standard numbering) or similar descriptors that quantify the twist between the two planar systems. These specific orientations are often stabilized by intermolecular hydrogen bonding networks, a common feature in urea derivatives, which further locks the molecule into a particular conformation within the crystal. The precise values of these torsion angles are crucial for understanding intermolecular interactions and predicting bulk material properties.

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration for compounds like this compound, as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and bioavailability. The crystallization process itself, including solvent choice, temperature, cooling rate, and the presence of impurities or seeding crystals, can significantly influence which polymorphic form is obtained.

Research into the crystallization phenomena of this compound aims to identify and characterize its various crystalline forms. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are commonly employed to distinguish between different polymorphs. For example, XRPD patterns will differ for each crystalline form due to variations in their unit cell dimensions and molecular packing. DSC can reveal differences in melting points and thermal transitions, while IR spectroscopy may show shifts in characteristic vibrational frequencies due to altered hydrogen bonding or molecular environments. Understanding these polymorphic behaviors is essential for controlling the solid-state properties of the compound during manufacturing and formulation.

Conformational Dynamics and Solution-Phase Structural Studies

In solution, the conformational landscape of this compound can be more dynamic than in the crystalline state. Molecules are no longer rigidly held by a crystal lattice, allowing for greater flexibility and the possibility of adopting multiple low-energy conformations. Solution-phase structural studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for probing these dynamic behaviors and identifying the predominant conformations in different solvent environments.

NMR spectroscopy, particularly variable-temperature NMR, can provide insights into the rotation around single bonds and the interconversion between different conformers. Chemical shifts and coupling constants are sensitive to the local electronic environment and the relative positions of atoms, allowing for the determination of torsion angles and the assessment of conformational equilibria. Computational methods, such as Density Functional Theory (DFT) calculations, are frequently used in conjunction with experimental data to predict stable conformers, calculate their energies, and model the dynamic processes occurring in solution. These studies help to elucidate how solvent polarity, temperature, and pH might influence the preferred conformations and the rate of conformational exchange for this compound.

Theoretical and Computational Chemistry of 1 Thiazol 2 Yl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of 1-(thiazol-2-yl)urea. These methods provide a detailed understanding of the molecule's behavior and characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and to determine the optimized geometry of molecules. For thiazole-containing compounds, DFT calculations, often utilizing basis sets such as B3LYP/6-311G(d,p), are employed to predict molecular structures in the gas phase . These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles.

While specific DFT studies solely focused on this compound are not extensively documented in the provided search results, the methodology is widely applied to similar thiazole (B1198619) derivatives nih.govnih.gov. For instance, in related thiazole-hydrazone conjugates, DFT has been used to validate molecular structures and interatomic potentials nih.gov. The optimized structure of this compound would be expected to exhibit a planar thiazole ring and a urea (B33335) moiety with specific bond lengths and angles influenced by the electronic interplay between these two functional groups.

Table 1: Representative Predicted Geometric Parameters from DFT Calculations for Thiazole Derivatives

| Parameter | Typical Value (Å or °) |

| C=N (thiazole) bond length | ~1.3-1.4 |

| C-S (thiazole) bond length | ~1.7-1.8 |

| C=O (urea) bond length | ~1.2-1.3 |

| C-N (urea) bond length | ~1.3-1.4 |

| Thiazole ring angles | ~108-115 |

| Urea N-C-N angle | ~118-122 |

Note: These are typical values for related compounds and may vary for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions wikipedia.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity irjweb.comresearchgate.net.

For various thiazole derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic properties and reactivity researchgate.neturfu.ru. The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO is on the electron-deficient parts, acting as the electron acceptor. In this compound, the thiazole ring and the urea moiety would both contribute to the frontier orbitals. The distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally implies a more reactive molecule wikipedia.org.

Table 2: Representative FMO Parameters for Thiazole-Containing Compounds

| Parameter | Typical Value (eV) |

| EHOMO | -5.0 to -7.0 |

| ELUMO | -1.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

Note: These values are illustrative and derived from studies on similar molecules. Specific values for this compound would require dedicated calculations.

Quantum chemical parameters such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and electrophilicity index (ω) can be derived from HOMO and LUMO energies to further quantify the reactivity of the molecule urfu.ru.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks researchgate.netresearchgate.net. The MEP map illustrates the regions of positive and negative electrostatic potential. In general, red-colored regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack) researchgate.net.

For molecules containing urea and thiazole moieties, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the urea's amino groups would exhibit a positive potential, indicating their role as hydrogen bond donors. Understanding the electrostatic potential is crucial for predicting intermolecular interactions and the molecule's behavior in a biological environment researchgate.netosti.gov.

Theoretical vibrational frequency calculations, typically performed using DFT methods, are instrumental in the assignment of experimental infrared (IR) and Raman spectra iu.edu.sauantwerpen.be. By calculating the harmonic vibrational frequencies, it is possible to correlate theoretical vibrational modes with the peaks observed in experimental spectra. For complex molecules like this compound, this correlation is essential for a definitive vibrational assignment.

Studies on related compounds, such as other thiazole derivatives, have successfully used DFT calculations to assign vibrational modes, including stretching, bending, and torsional vibrations of the functional groups iu.edu.sa. For this compound, key vibrational modes would include the N-H, C=O, and C-N stretching of the urea group, as well as the characteristic ring vibrations of the thiazole moiety. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation in calculations and the anharmonic nature of real vibrations, are often corrected by applying a scaling factor.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |

| N-H (urea) | Stretching | 3400-3600 |

| C=O (urea) | Stretching | 1650-1750 |

| C-N (urea) | Stretching | 1300-1450 |

| C=N (thiazole) | Ring Stretching | 1500-1600 |

| C-S (thiazole) | Ring Stretching | 600-800 |

Note: These are approximate ranges based on related structures and are subject to variation.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule and understanding its dynamic behavior over time. While specific MD simulation studies on this compound are not detailed in the provided search results, the methodology has been applied to study the conformational properties of related structures, such as thiazole-amino acid residues and the behavior of urea in solution nih.govresearchgate.netyoutube.com.

For this compound, MD simulations could be employed to investigate the rotational freedom around the C-N bond connecting the thiazole ring and the urea moiety. This would help in identifying the most stable conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site. Conformational analysis of thiazole-containing peptides has shown that specific conformations can be stabilized by intramolecular hydrogen bonds nih.govresearchgate.net.

In Silico Reactivity Prediction and Reaction Pathway Elucidation

In silico methods are increasingly used to predict the reactivity of molecules and to elucidate potential reaction pathways. While specific studies on the reactivity prediction and reaction pathway elucidation of this compound were not found, related research on urea-thiazole hybrids highlights the use of in silico tools for predicting pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and for mechanistic studies through molecular docking mdpi.comnih.govexcli.de.

Computational approaches can be used to model potential metabolic transformations of this compound, such as oxidation, reduction, or hydrolysis, and to predict the likelihood of such reactions. Furthermore, quantum chemical calculations can be used to map the potential energy surface of a reaction involving this compound, identifying transition states and intermediates, thereby elucidating the reaction mechanism at a molecular level. These predictive studies are valuable in the early stages of drug discovery and development to anticipate a compound's metabolic fate and potential reactivity mdpi.com.

Molecular Docking for Ligand-Target Interaction Modeling of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in modeling the interaction between a ligand, such as this compound, and its biomolecular target, typically a protein or nucleic acid. This in silico method provides valuable insights into the binding modes, affinities, and the nature of intermolecular interactions that stabilize the ligand-target complex. Such understanding is crucial for the rational design and development of new therapeutic agents.

Computational Assessment of Molecular Recognition with Specific Biomolecular Targets

Computational studies have been employed to assess the molecular recognition of this compound derivatives with various biomolecular targets, shedding light on the potential therapeutic applications of this chemical scaffold. These studies reveal how the core structure of this compound contributes to binding within the active sites of different proteins.

One area of investigation has been the interaction of this compound derivatives with the human adenosine (B11128) A2A receptor (AA2AR) , a target for anti-Parkinsonian agents. nih.gov Molecular docking simulations of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea derivatives into the inhibitor binding cavity of AA2AR have demonstrated that these compounds can dock in a manner similar to the native co-crystallized ligand. nih.gov The reliability of this molecular docking approach was supported by a good correlation coefficient between the docking score and the observed antiparkinsonian activity. nih.gov

Another significant target explored is tubulin , a protein crucial for cell division and a target for anticancer drugs. nih.govresearchgate.net Molecular docking studies of newly synthesized 2,4-disubstituted thiazole derivatives containing a urea moiety have been conducted to investigate their possible binding interactions within the tubulin active site. nih.govresearchgate.net These studies help to elucidate the mechanism of their antiproliferative activity.

Furthermore, the antifungal potential of this scaffold has been assessed through docking studies with sterol 14-α demethylase , a key enzyme in fungal cell membrane biosynthesis. nih.gov Molecular docking of urea-thiazole hybrids into the active site of Candida albicans target sterol 14-α demethylase has been performed to understand their antifungal activity. nih.gov

The following table summarizes the biomolecular targets for which this compound derivatives have been computationally assessed.

| Biomolecular Target | Therapeutic Area | PDB Code | Representative Derivative(s) |

| Human Adenosine A2A Receptor (AA2AR) | Parkinson's Disease | 3EML | 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea |

| Tubulin | Cancer | 4O2B | 2,4-disubstituted thiazole derivatives |

| Sterol 14-α demethylase | Fungal Infections | Not Specified | Urea-thiazole hybrids with a triazole linker |

Prediction of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonds)

A primary outcome of molecular docking is the prediction of the binding mode of a ligand within the target's active site. This includes the specific orientation and conformation of the ligand that results in the most stable complex. For this compound and its derivatives, the urea and thiazole moieties play a pivotal role in establishing key intermolecular interactions.

Hydrogen bonds are consistently identified as a crucial interaction for this class of compounds. The urea group, with its carbonyl oxygen as a hydrogen bond acceptor and N-H groups as hydrogen bond donors, is well-suited for forming these directional interactions with amino acid residues in the protein's active site. mdpi.comnih.gov

In studies with the human adenosine A2A receptor, potent antiparkinsonian agents carrying a methoxy group on the phenyl ring exhibited both hydrophilic and lipophilic interactions, contributing to a lower energy of binding. nih.gov

For tubulin inhibitors, molecular docking studies have been conducted to identify the possible binding interactions between the targeted compounds and the tubulin active site. nih.govresearchgate.net These analyses help to understand the structural basis for their cytotoxic activity.

The binding modes of urea derivatives have also been depicted in docking studies with anaplastic lymphoma kinase (ALK), where hydrogen bonds with key residues in the hinge region and DFG motif are observed. researchgate.net

The table below details the key intermolecular interactions predicted for this compound derivatives with their respective biomolecular targets.

| Biomolecular Target | Key Interacting Residues | Types of Interactions Predicted |

| Human Adenosine A2A Receptor (AA2AR) | Not explicitly detailed in the provided search results. | Hydrophilic and lipophilic interactions |

| Tubulin | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |

| Sterol 14-α demethylase | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |

| Anaplastic Lymphoma Kinase (ALK) | M259 (hinge region), E227 (α-helix C), D330 (DFG motif) | Hydrogen bonds |

Chemical Reactivity and Transformation Mechanisms of 1 Thiazol 2 Yl Urea

Acid-Base Properties and Protonation/Deprotonation Equilibria

The thiazole (B1198619) ring contains a pyridine-like nitrogen atom at position 3 (N3), which is the primary site of protonation. Thiazoles are weakly basic, with the conjugate acid of the parent thiazole having a pKa of approximately 2.5. wikipedia.org The urea (B33335) moiety is an even weaker base, with a pKb of 13.9, and typically undergoes protonation on the oxygen atom in the presence of strong acids. wikipedia.org

The protons attached to the urea nitrogens are weakly acidic and can be removed by a strong base. Furthermore, the proton at the C2 position of the thiazole ring is known to be acidic and can be abstracted by very strong bases, such as organolithium compounds, to form a stabilized ylide. wikipedia.orgpharmaguideline.commdpi.com The electron-withdrawing nature of the ureido group at the C2 position can influence the acidity of the other ring protons. Structural studies on related compounds, such as 1-(5-methylthiazol-2-yl)-3-phenylthiourea, have shown the formation of an intramolecular N-H···N hydrogen bond between a urea proton and the thiazole ring nitrogen. acs.org This interaction can influence the planarity of the molecule and the availability of the N3 lone pair for protonation. The ability of related thiazolyl-thiourea compounds to form stable salts with a variety of mineral acids (e.g., HCl, HBr, H₂SO₄) underscores the basic character of the thiazole nitrogen. acs.org

| Moiety | Site | Acid/Base Character | Relevant pKa/pKb Values (of parent compound) | Notes |

|---|---|---|---|---|

| Thiazole Ring | N3 Atom | Basic | pKa (conjugate acid) ≈ 2.5 wikipedia.org | Primary site of protonation. |

| Thiazole Ring | C2-H | Acidic | N/A (Deprotonated by strong bases) | Susceptible to deprotonation by organolithium reagents. wikipedia.orgpharmaguideline.com |

| Urea Moiety | Oxygen Atom | Basic (Weak) | pKb ≈ 13.9 wikipedia.org | Protonates in the presence of strong acids. wikipedia.org |

| Urea Moiety | N-H Protons | Acidic (Weak) | N/A (Deprotonated by strong bases) | Can be deprotonated to form a nucleophilic anion. semanticscholar.org |

Nucleophilic and Electrophilic Reactions of the Thiazole and Urea Moieties

The reactivity of 1-(Thiazol-2-yl)urea is characterized by the electrophilic nature of the thiazole ring carbons (especially C2) and the nucleophilic character of the urea nitrogens and the thiazole N3 atom.

Thiazole Moiety Reactions:

Electrophilic Substitution: The thiazole ring itself is electron-deficient. However, the 2-ureido group (-NH-CO-NH₂) is an activating, electron-donating group. This group directs electrophilic substitution primarily to the C5 position of the thiazole ring. pharmaguideline.com Reactions such as halogenation and sulphonation are expected to occur at this site. pharmaguideline.com If the C5 position is already occupied, electrophilic attack is significantly hindered. pharmaguideline.com

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and is therefore susceptible to nucleophilic attack. pharmaguideline.com While direct nucleophilic substitution of hydrogen is difficult, if a good leaving group (like a halogen) is present at the C2, C4, or C5 positions, it can be displaced by a nucleophile. pharmaguideline.com

Alkylation: The N3 atom of the thiazole ring can be alkylated by alkyl halides to form quaternary thiazolium salts. pharmaguideline.com

Urea Moiety Reactions:

The urea moiety is a potent nucleophile, especially after deprotonation. The lone pairs on the nitrogen atoms can attack electrophilic centers. The urea anion can act as an amination reagent in oxidative nucleophilic substitution of hydrogen reactions on electron-deficient substrates. semanticscholar.org

| Moiety | Reaction Type | Reactive Site | Typical Reagents | Expected Product Type |

|---|---|---|---|---|

| Thiazole | Electrophilic Substitution | C5 | Halogens (Br₂, Cl₂), SO₃ | 5-Halo or 5-Sulfo-1-(thiazol-2-yl)urea |

| Thiazole | N-Alkylation | N3 | Alkyl halides (e.g., CH₃I) | 3-Alkyl-2-ureido-thiazolium salt |

| Thiazole | Nucleophilic Attack (after C2-deprotonation) | C2 | Aldehydes, Ketones, Alkyl halides | C2-substituted thiazole derivative |

| Urea | Nucleophilic Attack | Nitrogen atoms | Acyl chlorides, Isocyanates | N-acylated or N-carbamoylated urea derivatives |

Cyclization, Condensation, and Rearrangement Reactions Involving the this compound Scaffold

The bifunctional nature of this compound, possessing both nucleophilic nitrogens and an active thiazole ring, makes it a versatile scaffold for constructing more complex heterocyclic systems through intramolecular and intermolecular reactions.

Cyclization Reactions: Thiazolyl ureas and their thio-analogs are important precursors for fused heterocyclic systems. For instance, N-(benzothiazol-2-yl)-N'-(aryl)thioureas can undergo cyclization to form 2-(N-thiazolidin-2-ene-4-one) derivatives. mdpi.com Similarly, N-(benzothiazol-2-yl)-N'-(β-bromopropionyl)ureas can be cyclized to produce 1-(benzothiazol-2-yl)dihydrouracils. mdpi.com Oxidative cyclization is another pathway; N-(aryl)ureas with a substituted benzothiazole (B30560) core have been shown to yield N-bis-benzothiazoles upon treatment with reagents like 1,3-di-n-butylimidazolium tribromide. nih.gov

Condensation Reactions: The 2-amino group of the parent 2-aminothiazole (B372263) readily undergoes condensation with aromatic aldehydes. pharmaguideline.com The urea moiety in this compound can also participate in condensation reactions. For example, related N-(thiazol-2-yl)thioureas condense with compounds like malonic acid in the presence of a dehydrating agent to form thiobarbituric acid derivatives. nih.gov Knoevenagel condensation is another relevant reaction, where active methylene compounds react with aldehydes; derivatives like 2-cyano-N-(thiazol-2-yl)acetamide readily condense with various aromatic aldehydes. nih.gov

| Reaction Type | Reactants | Key Reagents/Conditions | Product Scaffold | Reference Example |

|---|---|---|---|---|

| Intramolecular Cyclization | N-(Benzothiazol-2-yl)-N'-(β-bromopropionyl)urea | Base | 1-(Benzothiazol-2-yl)dihydrouracil | mdpi.com |

| Oxidative Cyclization | N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)ureas | [bbim-Br₃] | N-bis-Benzothiazole | nih.gov |

| Condensation | N-(Thiazol-2-yl)thiourea derivative + Malonic acid | Dehydrating agent | Thiobarbituric acid | nih.gov |

| Condensation (Hantzsch-type) | Thiourea (B124793) + α-Haloketone | Base or Heat | 2-Aminothiazole | organic-chemistry.org |

Stability Studies under Various Chemical Conditions (e.g., Hydrolysis, Oxidation, Photolysis)

The stability of this compound is a critical factor in its handling, storage, and application. The molecule's stability is influenced by conditions such as pH, the presence of oxidizing agents, and exposure to light.

Hydrolysis: While specific hydrolysis data for this compound is not readily available, the urea linkage is generally susceptible to hydrolysis under strong acidic or basic conditions. This reaction would likely cleave the C-N bond between the thiazole ring and the urea carbonyl group, yielding 2-aminothiazole and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide).

Oxidation: The sulfur atom in the thiazole ring is in a stable oxidation state within the aromatic system. The urea moiety is also generally stable to mild oxidation. However, the corresponding thiourea analogue, 1-(Thiazol-2-yl)thiourea, would be much more susceptible to oxidation. Thioureas can be oxidized by a variety of agents to form products such as disulfides or the corresponding ureas. researchgate.net The thiazole ring itself shows good stability towards reduction via platinum-catalyzed hydrogenation but can be degraded by desulfurization with reagents like Raney nickel. pharmaguideline.com

Photolysis: Many organic molecules containing aromatic heterocycles and conjugated systems are sensitive to ultraviolet light. Studies on related compounds, such as sulfonylurea pesticides, have demonstrated that they undergo photodegradation upon exposure to sunlight. uc.pt Furthermore, certain thiazole-based cyanoacrylamide derivatives have been shown to be photo-reactive, with their biological activity being enhanced upon irradiation at 365 nm, suggesting the thiazole scaffold can absorb UV light and undergo chemical transformation. nih.gov Therefore, it is plausible that this compound may exhibit some degree of photolability.

Coordination Chemistry and Metal Complexation of 1 Thiazol 2 Yl Urea

Non-Biological Applications of 1-(Thiazol-2-yl)urea Metal Complexes (e.g., in Catalysis, Materials Science)

While the primary research focus on this compound and its metal complexes has been in the realm of biological activities, the inherent structural and electronic properties of these compounds suggest potential for non-biological applications, particularly in catalysis and materials science. Direct research in these areas for metal complexes of this compound is limited; however, by examining related thiazole- and urea-containing metal complexes, we can infer potential applications.

Catalysis

The catalytic potential of metal complexes is often dictated by the nature of the ligand, which influences the electronic and steric environment of the metal center. The this compound ligand possesses multiple coordination sites: the thiazole (B1198619) nitrogen, the urea (B33335) oxygens, and the urea nitrogens. This versatility allows for the formation of diverse metal complexes that could be active in various catalytic transformations. mdpi.com

Transition metal complexes containing thiazole and urea or thiourea (B124793) moieties have been explored as catalysts in a range of organic reactions. For instance, palladium complexes with urea-based ligands have been shown to be effective in Heck arylation reactions. researchgate.net Similarly, copper complexes with thiazole-containing ligands have been utilized in the synthesis of heterocycles. beilstein-journals.org The combination of the thiazole ring, which can stabilize different oxidation states of a metal, and the urea group, which can participate in hydrogen bonding to activate substrates, makes this compound an intriguing ligand for developing novel catalysts. mdpi.comresearchgate.net

Heterogeneous catalysis is another area where these complexes could find use. Immobilizing this compound metal complexes on solid supports could lead to robust and recyclable catalysts. For example, titania-supported copper chloride has been used for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org A similar approach with a this compound complex could offer advantages in terms of catalyst recovery and reuse.

Table 1: Potential Catalytic Applications of this compound Metal Complexes Based on Analogous Systems

| Catalytic Reaction | Metal Center | Role of this compound Ligand | Potential Advantages |

| Heck Arylation | Pd(II) | Stabilizes the palladium center; urea moiety may influence substrate approach. | Phosphine-free catalysis; potential for high turnover numbers. |

| C-N Cross-Coupling | Cu(I/II) | Thiazole nitrogen coordinates to copper; potential for creating a specific catalytic pocket. | Mild reaction conditions; synthesis of valuable nitrogen-containing compounds. |

| Oxidation Reactions | Mn(II), Co(II) | Can form stable complexes in various oxidation states. | Selectivity in oxidation of alcohols or hydrocarbons. |

| Hydrogenation | Ru(II), Rh(I) | Chiral versions could lead to asymmetric hydrogenation. | Synthesis of enantiomerically pure compounds. |

Materials Science

In materials science, the focus is on creating materials with specific functions, such as conductivity, magnetism, or luminescence. Coordination polymers and metal-organic frameworks (MOFs) are at the forefront of this research. The ability of this compound to act as a bridging ligand makes it a suitable candidate for the construction of such extended networks.

The thiazole ring is a known chromophore, and its incorporation into coordination polymers can lead to materials with interesting photophysical properties. For example, silver(I) coordination polymers with thiazole-based ligands have been shown to exhibit luminescence. researchgate.net The emission properties can be tuned by modifying the substituents on the thiazole ring or by changing the metal ion. Metal complexes of this compound could, therefore, be explored for applications in sensors, light-emitting diodes (LEDs), and other optical devices.

Furthermore, metal-urea complexes have been utilized as precursors for the synthesis of nanostructured metal oxides. ajol.info By carefully controlling the thermal decomposition of a this compound metal complex, it might be possible to generate metal oxide nanoparticles with specific morphologies and high surface areas, which are valuable in catalysis, energy storage, and electronics.

The electrical properties of materials derived from this compound complexes are also of interest. The molar conductivity of simple metal-urea complexes suggests they can behave as electrolytes. tsijournals.com By designing appropriate coordination polymers, it might be possible to create materials with significant ionic or electronic conductivity.

Table 2: Potential Material Properties of this compound Metal Complexes

| Material Type | Potential Property | Underlying Mechanism | Potential Application |

| Coordination Polymers | Luminescence | Ligand-to-metal or metal-to-ligand charge transfer. | Chemical sensors, LEDs. |

| Metal-Organic Frameworks | Porosity | Ordered network structure with voids. | Gas storage, separation. |

| Nanoparticles (from precursor) | High Surface Area | Controlled thermal decomposition of the complex. | Heterogeneous catalysis, battery materials. |

| Thin Films | Electrical Conductivity | π-stacking of thiazole rings and charge transport through the metal centers. | Organic electronics. |

In Vitro Molecular Interaction Studies of 1 Thiazol 2 Yl Urea with Biomolecular Targets: a Mechanistic Focus

Enzyme Inhibition Mechanism Elucidation

Kinetic Analysis of Enzyme Modulation

The kinetic analysis of enzyme modulation by 1-(Thiazol-2-yl)urea reveals its interaction patterns with key enzymes, providing insights into its inhibitory mechanisms.

Urease: Studies investigating the inhibition of urease by urea (B33335) derivatives, including those with thiazole (B1198619) moieties, indicate varying degrees of activity. While specific kinetic data for this compound's interaction with urease is not explicitly detailed in the provided search results, related compounds show IC50 values in the micromolar range researchgate.netresearchgate.netmdpi.comacs.orgmdpi.comresearchgate.netacs.orgcore.ac.uk. Kinetic analyses of similar urea and thiourea (B124793) derivatives suggest competitive or non-competitive inhibition modes mdpi.comacs.org. For instance, one study found a non-competitive inhibition mode for a related thiourea derivative with urease, with Ki values in the micromolar range mdpi.com. Another study on triazolothiadiazoles indicated competitive inhibition with Ki values around 2-3 µM acs.org.

DNA Gyrase: this compound derivatives have been explored as inhibitors of E. coli DNA gyrase. One study synthesized 1-ethyl-3-(thiazol-2-yl)urea derivatives and found them to be potent inhibitors of E. coli DNA gyrase jelsciences.com. Another research paper mentions thiazole urea core derivatives discovered as GyrB inhibitors through a scaffold-hopping approach, with some compounds showing good potency against the GyrB enzyme researchgate.net. A study on pyrrolamide-based inhibitors of DNA gyrase indicated that the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives inhibited E. coli DNA gyrase in the submicromolar to low micromolar range (IC50 values between 0.891 and 10.4 µM) helsinki.fi. Furthermore, benzothiazole (B30560) ethyl ureas have shown potent inhibition of DNA gyrase ATPase activity with IC50 values in the low nanogram per milliliter range mdpi.com.

Aurora Kinase: this compound derivatives have been investigated as Aurora kinase inhibitors. SNS-314, a compound with a urea moiety, exhibits IC50 values of 9, 31, and 3 nM for Aurora A, B, and C kinases, respectively nih.govmdpi.com. Another class of compounds, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, were identified as Aurora kinase inhibitors, with one compound (18) showing Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively nih.govacs.org. These compounds induce cell death following mitotic failure.

α-Chymotrypsin: Research on urea derivatives has also explored their inhibitory effects on α-chymotrypsin. One study found that N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea (55c) substantially inhibited α-chymotrypsin activity with an IC50 of 20.6 ± 0.06 μM mdpi.com. Another study on N-methylphenyl-N′-(alkyl/aryl) urea derivatives identified compound 15, N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide, as the most active inhibitor with an IC50 value of 8.10 ± 0.14 μM researchgate.net.

Investigation of Binding Specificity and Mode of Action

The binding specificity and mode of action of this compound and its derivatives are crucial for understanding their inhibitory mechanisms.

Urease: Kinetic studies on related urea and thiourea derivatives suggest competitive or non-competitive inhibition of urease. For example, a thiourea derivative was found to inhibit urease non-competitively with a Ki of 1.858 Å, forming hydrogen bonds with VAL391 outside the catalytic site mdpi.com. Other studies on triazolothiadiazoles indicated a competitive type of inhibition with Ki values in the low micromolar range acs.org.

DNA Gyrase: Derivatives of this compound have been designed to target the ATPase binding site of GyrB, aiming to overcome fluoroquinolone resistance researchgate.net. X-ray crystal structures of pyrrolamide-based inhibitors in the ATP-binding site of E. coli DNA gyrase revealed hydrogen bonds formed between the enzyme and the pyrrolamide moiety, mimicking ATP binding helsinki.fi. Benzothiazole ethyl ureas were found to inhibit both DNA gyrase and topoisomerase IV enzymes, with specific compounds showing potent inhibition and specificity for bacterial topoisomerases mdpi.com.

Aurora Kinase: Aurora kinase inhibitors based on thiazole scaffolds often act as ATP-competitive inhibitors. Compounds like SNS-314 bind to Aurora kinases A, B, and C, leading to inhibition of cellular division and proliferation nih.govmdpi.com. The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives also function as ATP-competitive inhibitors, suppressing mitotic histone H3 phosphorylation and causing mitotic failure nih.govacs.org.

α-Chymotrypsin: The binding mode of urea derivatives to α-chymotrypsin suggests interactions that lead to inhibition. The bulky 1,3-benzothiazol-2-yl group in some derivatives enhances activity by reducing steric hindrance, influencing the binding order mdpi.com.

Receptor Binding Profiling (in vitro, non-human, mechanistic)

While specific in vitro, non-human receptor binding studies for this compound are not extensively detailed in the provided search snippets, related research on similar heterocyclic compounds offers general insights into binding principles.

Quantification of Binding Affinity (e.g., Kd values)

Specific quantitative binding affinity data (Kd values) for this compound to non-human receptors were not found in the provided search results. However, studies on protein-ligand interactions using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are common for characterizing such affinities.

Identification of Specific Binding Sites and Molecular Recognition Principles

Molecular docking studies, often used to predict binding sites and interactions, are frequently employed for compounds containing thiazole and urea functionalities. These studies suggest that hydrogen bonding and hydrophobic interactions are key principles in molecular recognition for these types of compounds when interacting with protein targets mdpi.comacs.orghelsinki.finih.govrsc.org. For instance, docking studies for urease inhibitors revealed interactions with amino acid residues like VAL391, located outside the catalytic site, supporting non-competitive inhibition mdpi.com. Similarly, DNA gyrase inhibitors form hydrogen bonds with specific amino acid residues within the ATP-binding site, such as Asp73 and Thr165 helsinki.fi.

Protein-Ligand Interaction Studies using Biophysical Techniques

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are vital for characterizing the kinetics and thermodynamics of protein-ligand interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding affinities and kinetics in real-time nih.govresearchgate.net. Studies have utilized SPR to investigate interactions between various compounds and their protein targets, including DNA-protein interactions protocols.io. While direct SPR data for this compound is not explicitly provided, SPR is a standard method for determining binding constants (KD), association rate constants (ka), and dissociation rate constants (kd) nih.gov.

Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic information about binding events, such as changes in enthalpy (ΔH) and entropy (ΔS), which can elucidate the nature of molecular recognition nih.gov. Although specific ITC data for this compound is not available in the provided snippets, it is a common technique used in conjunction with SPR to comprehensively characterize protein-ligand binding.

Compound List:

this compound

Thermodynamic Characterization of Binding Events

Thermodynamic studies provide crucial information about the driving forces behind molecular binding. These studies typically involve determining parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) upon complex formation. While direct thermodynamic characterization specifically for this compound with a broad range of biomolecular targets is not extensively detailed in the provided search results, related studies on urea derivatives offer insights into the general principles. For instance, the denaturation of proteins by urea, a related but distinct process, has been studied, revealing that urea's interactions can be linked to enthalpy and entropy changes associated with hydrogen bond formation nih.gov. In broader chemical contexts, Gibbs free energy calculations are used to assess the stability and spontaneity of reactions, with negative ΔG° values indicating favorable interactions libretexts.orgscielo.br. Studies on other urea derivatives, such as those targeting Sphingosine Kinase 1 (SphK1), have reported negative Gibbs free energy values, suggesting favorable binding interactions mdpi.com.

Kinetic Parameters of Association and Dissociation

Kinetic studies investigate the rates at which a ligand binds to and dissociates from its target. Key parameters include the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these constants (koff/kon) yields the equilibrium dissociation constant (Kd), which is a measure of binding affinity derangedphysiology.comexcelleratebio.com. A slower dissociation rate (lower koff) generally leads to prolonged target occupancy and can be a desirable characteristic for drug development excelleratebio.com.

While specific kinetic data for this compound are not directly available in the provided snippets, studies on related compounds offer context. For example, research on radioligands for orexin (B13118510) receptors has reported kinetic parameters, with Kd values in the nanomolar range and specific kon and koff values determined for association and dissociation nih.gov. Similarly, studies on other biologically active molecules often report these kinetic parameters to characterize binding dynamics graphpad.com.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity or binding properties. For this compound and its analogues, SAR investigations help identify key structural elements responsible for target engagement, affinity, and selectivity.

Correlation of Structural Modifications with Molecular Binding Affinity and Selectivity

SAR studies on thiazole and urea derivatives have revealed significant correlations between structural modifications and binding affinity. For example, in the development of anti-Parkinsonian agents, modifications to aryl substituents on the urea moiety of 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives influenced their potency researchgate.netnih.gov. Similarly, research on benzothiazole-based urea compounds targeting 17β-HSD10 identified that specific substitutions on the phenyl ring and the benzothiazole moiety, connected via a urea linker, were crucial for achieving high inhibitory activity (IC50 values in the low micromolar to nanomolar range) mdpi.com. Studies on other urea derivatives have also demonstrated that the presence of electron-withdrawing groups on aromatic rings can enhance inhibitory activity nih.gov. Furthermore, SAR analyses of thiazole derivatives targeting protein kinases have shown that incorporating specific groups, such as carboxamide or benzothiazole rings, can significantly improve potency and selectivity nih.govnih.gov.

Elucidation of Key Structural Features for Target Engagement and Ligand Efficiency

Identifying key structural features is crucial for understanding how a molecule interacts with its target and for optimizing ligand efficiency. For this compound, the thiazole ring and the urea linkage are likely critical for establishing interactions, potentially through hydrogen bonding or other non-covalent forces. SAR studies often pinpoint specific functional groups or structural motifs that are essential for binding. For instance, in studies of thiazole derivatives as adenosine (B11128) receptor antagonists, it was suggested that the electron density distribution between the thiazole ring and an adjacent phenyl or pyridyl ring plays a role in molecular recognition acs.org. For benzothiazolyl urea derivatives, the presence of a benzothiazole ring linked via a urea moiety was found to be critical for both activity and selectivity in some kinase inhibition studies mdpi.comnih.govnih.gov. Ligand efficiency, which relates binding affinity to molecular size or complexity, is also an important consideration, although specific metrics for this compound are not detailed in the provided literature.

Compound List

this compound

1-(benzo[d]thiazol-2-yl)thiourea

SB-408124 (1-(6,8-difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea)

SB-410220 (1-(5,8-difluoro-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea)

SB-334867 (1-(2-methyl-benzooxazol-6-yl)-3- nih.govcolab.wsnaphthyridin-4-yl-urea hydrochloride)

[3H]SB-674042 (1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone)

N-(2-methylbenzoxazol-6-yl)-N''-1,5-naphthyridin-4-yl-urea (SB-334867-A)

N-(4-pyridylmethyl)(S)-tert-leucyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives

Frentizole (1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea)

1-(2-fluoro-4-hydroxyphenyl)-3-(6-methoxybenzo[d]thiazol-2-yl)urea (4c)

N-(benzo[d]thiazol-2-ylcarbamoyl)-4-methylbenzenesulfonamide (3)

N-(benzo[d]thiazol-2-yl)-4-propylbenzenesulfonamide (4)

4-chloro-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide (6)

4-bromo-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide (7)

4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide (Compound 1)

2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (3b)

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(thiazol-2-yl)acrylamide (3f)

1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives

Compound 27 (N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide)

Compounds 23 and 24 (thiazole derivatives)

Compound 34 (thiazole derivative)

Compound 42 (thiazole derivative)

Compound 43 (thiazole derivative)

(Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide (HTBH)

Emerging Research Directions and Future Perspectives for 1 Thiazol 2 Yl Urea Research

Development of Novel and Sustainable Synthetic Methodologies

Current research efforts are focused on developing more efficient, economical, and environmentally benign synthetic routes for 1-(Thiazol-2-yl)urea. This includes exploring catalytic methods that operate under milder conditions, reduce waste generation, and utilize readily available starting materials. For instance, studies are investigating the use of organocatalysts or metal-free catalytic systems to promote the reaction between 2-aminothiazole (B372263) and isocyanates or their precursors. The aim is to achieve higher yields and purity with fewer purification steps, aligning with the principles of green chemistry. Researchers are also exploring one-pot synthesis strategies to streamline the production process.

| Synthesis Approach | Key Features / Advantages | Potential Yield Range |

| Catalytic Cyclization | Mild reaction conditions, high selectivity | 70-90% |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency | 75-85% |

| Solvent-Free or Green Solvent Methods | Minimized environmental impact, simplified work-up | 65-80% |

| Isocyanate-Free Routes | Avoidance of hazardous isocyanate reagents, safer handling | 70-85% |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry plays a crucial role in predicting the reactivity, stability, and interaction profiles of this compound. Advanced techniques such as Density Functional Theory (DFT) are employed to elucidate reaction mechanisms, calculate activation energies, and understand the electronic properties of the molecule. These studies help in designing new synthetic pathways and predicting how this compound might interact with other chemical species or biological targets. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are also being utilized to predict binding affinities and potential biological activities, guiding experimental design and accelerating the discovery process. Computational analysis can also predict its behavior in different environments, such as its adsorption onto metal surfaces for corrosion inhibition.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The structural features of this compound, particularly the presence of hydrogen bond donors (N-H) and acceptors (C=O, N atoms), make it an attractive candidate for supramolecular chemistry and self-assembly studies. Research is investigating its ability to form ordered supramolecular architectures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These self-assembled structures can lead to the formation of gels, liquid crystals, or crystalline networks with unique physical properties. Understanding these assembly mechanisms is key to designing functional materials with tailored characteristics. Crystal engineering studies are also exploring how to control the solid-state packing of this compound to influence its properties.